6-methyl-1H-indazol-5-amine CAS number 81115-45-9
6-methyl-1H-indazol-5-amine CAS number 81115-45-9
An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine (CAS: 81115-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] This document provides a comprehensive technical overview of 6-methyl-1H-indazol-5-amine, consolidating its physicochemical properties, spectroscopic characteristics, a plausible synthesis protocol, potential biological applications, and essential safety data. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical and computational data for 6-methyl-1H-indazol-5-amine are summarized below. This information is critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 81115-45-9 | [3][4][5] |
| Molecular Formula | C₈H₉N₃ | [3][4][5] |
| Molecular Weight | 147.18 g/mol | [3][4][5] |
| IUPAC Name | 6-methyl-1H-indazol-5-amine | [6] |
| Synonyms | 5-Amino-6-methyl-1H-indazole, 6-METHYL-1H-INDAZOL-5-YLAMINE | [4][6] |
| SMILES | CC1=CC2=C(C=C1N)C=NN2 | [3][4] |
| Flash Point | 215 °C | [3] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [4] |
| logP | 1.45352 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 0 | [4] |
| Storage Conditions | 4°C, protect from light | [4] |
Spectroscopic Analysis (Predicted)
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | -NH₂ protons | Broad singlet, ~3.5-5.0 ppm (variable, D₂O exchangeable)[8] |
| Aromatic protons (C3-H, C4-H, C7-H) | ~6.5-8.0 ppm | |
| -CH₃ protons | Singlet, ~2.2-2.5 ppm[8] | |
| -NH proton (indazole) | Broad singlet, >10 ppm (variable) | |
| ¹³C NMR | Aromatic carbons | ~110-150 ppm |
| -CH₃ carbon | ~15-25 ppm | |
| IR Spectroscopy | N-H stretch (primary amine) | Two sharp bands, 3350-3500 cm⁻¹ (asymmetric & symmetric)[8] |
| N-H bend (primary amine) | ~1590-1650 cm⁻¹ | |
| C-N stretch | ~1250-1335 cm⁻¹ | |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| N-H stretch (indazole) | Broadband, ~3100-3300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 147 (Odd value, consistent with the Nitrogen Rule for 3 N atoms)[9] |
| Key Fragmentation | Loss of CH₃ (m/z = 132) |
Synthesis and Purification
A variety of synthetic routes for the 1H-indazole core have been reported.[2][10][11] A plausible and commonly employed method for synthesizing substituted indazoles is via the Jacobson indazole synthesis or related cyclization strategies. Below is a detailed hypothetical protocol for the synthesis of 6-methyl-1H-indazol-5-amine.
Experimental Protocol: Synthesis via Nitration and Reduction
This protocol is based on general methodologies for the synthesis of substituted indazoles.
Step 1: Nitration of 2,4-Dimethylaniline
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Cool a solution of 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethyl-5-nitroaniline.
Step 2: Diazotization and Cyclization to form 6-methyl-5-nitro-1H-indazole
-
Dissolve the 2,4-dimethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-methyl-5-nitro-1H-indazole.
Step 3: Reduction to 6-methyl-1H-indazol-5-amine
-
Dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq) and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using Pd/C can be employed.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by recrystallization or column chromatography to yield 6-methyl-1H-indazol-5-amine.
Biological Activity and Potential Applications
Indazole-containing compounds are recognized for their diverse pharmacological activities.[2] They are prevalent in numerous clinically approved drugs and investigational agents, often targeting protein kinases.
-
Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases (e.g., tyrosine kinases) involved in cancer cell proliferation and survival.[1] The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for kinases.[1]
-
Anti-inflammatory Effects: Certain indazoles act as inhibitors of inflammatory mediators like p38 MAP kinase and cyclooxygenase (COX).
-
Antimicrobial Properties: The indazole nucleus has been incorporated into agents with activity against various bacterial and fungal strains.[2][12]
-
Neurological Applications: Some derivatives have shown activity as serotonin receptor antagonists.[1]
While the specific biological targets of 6-methyl-1H-indazol-5-amine are not defined in the available literature, its structure suggests it could serve as a valuable intermediate or scaffold for developing novel kinase inhibitors or other therapeutic agents. A related compound, 1-Methyl-1H-indazol-5-amine, is used to synthesize agonists of the TRPM5 ion channel, indicating potential applications in gastrointestinal motility disorders.[13]
Safety and Handling
6-methyl-1H-indazol-5-amine is classified as hazardous and should be handled with appropriate precautions in a laboratory setting. It is intended for research use only.[3][5]
| Hazard Category | GHS Classification and Statements |
| Acute Toxicity | H301: Toxic if swallowed. H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[6] |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Sensitization | H317: May cause an allergic skin reaction. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: If swallowed, administer activated charcoal (20-40 g in a 10% slurry) if the person is conscious and seek immediate medical attention.
Conclusion
6-methyl-1H-indazol-5-amine (CAS: 81115-45-9) is a valuable chemical intermediate with significant potential in the field of drug discovery, stemming from the proven therapeutic relevance of the indazole scaffold. This guide has provided a detailed summary of its physicochemical properties, predicted spectroscopic profile, a representative synthetic route, and crucial safety information. Researchers and scientists can leverage this information to facilitate their work in synthesizing and evaluating novel indazole-based compounds for a variety of therapeutic applications.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methyl-1H-indazol-5-amine | 81115-45-9 | GDA11545 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 6-methyl-1H-indazol-5-amine | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]



